

An In-depth Technical Guide on the Role of GSK2818713 in Histone Methylation

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Compound of Interest		
Compound Name:	GSK2818713	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK2818713**, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2. It details the compound's mechanism of action, its impact on histone methylation, and the resultant cellular consequences. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support research and development efforts in the field of epigenetics and oncology.

Introduction to GSK2818713 and its Target: EZH2

Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is implicated in various cancers.[1] One of the key enzymes involved in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] The PRC2 complex, which also includes core components like EED and SUZ12, is responsible for mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3).[4][5] H3K27 trimethylation (H3K27me3) is a well-established repressive mark associated with the silencing of target genes, thereby controlling cellular processes such as proliferation and differentiation.[2][6]

In numerous malignancies, including B-cell lymphomas, gain-of-function mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cancer cell survival and proliferation.[4][7] This has established EZH2 as a compelling therapeutic target. **GSK2818713**



(also known as GSK126) is a small-molecule inhibitor developed to specifically target the enzymatic activity of EZH2.[7]

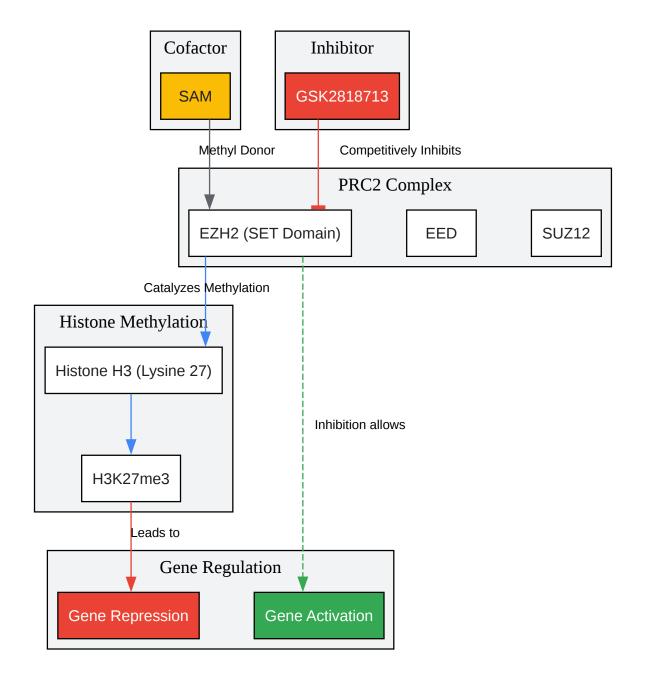
Mechanism of Action of GSK2818713

GSK2818713 functions as a potent and highly selective inhibitor of EZH2. Its mechanism of action is competitive with the S-Adenosyl-L-methionine (SAM) cofactor, which serves as the universal methyl donor for histone methyltransferases.[7] By binding to the SAM-binding pocket within the EZH2 SET domain, **GSK2818713** effectively blocks the transfer of a methyl group to the lysine 27 residue of histone H3.[7] This inhibition occurs for both wild-type (WT) and mutant forms of EZH2.[7] The direct consequence of this enzymatic inhibition is a global reduction in the levels of H3K27me3, leading to the de-repression and subsequent activation of PRC2 target genes.[2][3] This reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and a decrease in the proliferation of cancer cells dependent on EZH2 activity.[2][3]

Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical PRC2 pathway and the specific point of intervention for **GSK2818713**.





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GSK2818713 inhibits EZH2, blocking H3K27 methylation and gene repression.

Quantitative Data

The potency and selectivity of **GSK2818713** (GSK126) have been characterized in biochemical assays. The following table summarizes key quantitative metrics and provides a comparison with other notable EZH2 inhibitors.



Compound	Target(s)	Kiapp (nM)	IC50 (nM)	Selectivity	Reference
GSK2818713 (GSK126)	WT & Mutant EZH2	0.5 - 3	-	>150-fold vs EZH1>1000- fold vs other HMTs	[7]
Tazemetostat (EPZ-6438)	WT & Mutant EZH2	-	2 - 38	35-fold vs EZH1>4,500- fold vs other HMTs	[7]
CPI-1205	WT & Mutant EZH2	-	2.2 (WT)3.1 (Mutant)	-	[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of EZH2 inhibitors. Below are representative protocols for key in vitro experiments.

This protocol describes a radiometric assay to determine the direct inhibitory activity of **GSK2818713** on the EZH2 enzyme complex.

Materials:

- Recombinant human PRC2 complex (EZH2/EED/SUZ12)
- Biotinylated histone H3 (1-28) peptide substrate
- S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM)
- GSK2818713 (or other test compounds) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT
- Stop Solution: 5 M Guanidine Hydrochloride
- Streptavidin-coated FlashPlates



Microplate scintillation counter

Procedure:

- Prepare a serial dilution of GSK2818713 in DMSO, followed by a 1:100 dilution in Assay Buffer.
- In a 96-well plate, add 5 μ L of the diluted compound solution. For control wells, add Assay Buffer with 1% DMSO.
- Add 20 μ L of the enzyme mix containing the PRC2 complex (final concentration ~2 nM) and H3 peptide substrate (final concentration ~0.4 μ M) in Assay Buffer.
- Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
- Initiate the reaction by adding 25 μ L of [3H]-SAM (final concentration ~0.5 μ M) in Assay Buffer.
- Incubate the reaction mixture for 60 minutes at room temperature.
- Stop the reaction by adding 50 μL of Stop Solution.
- Transfer 90 μL of the reaction mixture from each well to a streptavidin-coated FlashPlate.
- Incubate for 1 hour to allow the biotinylated peptide to bind to the plate.
- Wash the plate three times with 200 μL of 0.1% Tween-20 in PBS.
- Read the plate on a microplate scintillation counter to quantify the amount of incorporated
 [3H]-methyl groups.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

This protocol outlines an ELISA-based method to measure the effect of **GSK2818713** on global H3K27me3 levels within cells.

Materials:



- Cancer cell line of interest (e.g., KARPAS-422, a DLBCL line with an EZH2 Y641 mutation).
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
- GSK2818713.
- Histone extraction buffer.
- ELISA kit for H3K27me3 quantification.
- Microplate reader (450 nm).

Procedure:

- Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **GSK2818713** (e.g., 1 nM to 10 μ M) or vehicle (DMSO) for 72-96 hours.
- After the incubation period, harvest the cells and perform histone extraction according to the manufacturer's protocol for the chosen kit.
- Quantify the total protein concentration of the histone extracts to ensure equal loading.
- Perform the H3K27me3 ELISA following the kit's instructions. This typically involves coating the plate with the histone extracts, incubating with a primary antibody against H3K27me3, followed by a secondary HRP-conjugated antibody.
- Add the substrate and stop solution, then measure the absorbance at 450 nm.
- Normalize the H3K27me3 signal to the total amount of histone protein loaded.
- Calculate the reduction in H3K27me3 levels relative to the vehicle-treated control and determine the IC50 for cellular H3K27me3 reduction.

This protocol describes a colorimetric assay to assess the impact of **GSK2818713** on the proliferation and viability of cancer cells.[8]



Materials:

- Cancer cell line of interest.
- Complete cell culture medium.
- GSK2818713.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- Microplate reader (570 nm).

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treat the cells with serial dilutions of **GSK2818713** for a prolonged period (e.g., 6-7 days, refreshing the media and compound every 3 days).
- At the end of the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition compared to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

General Experimental Workflow



The evaluation of a targeted inhibitor like **GSK2818713** typically follows a multi-stage process, from initial biochemical characterization to preclinical in vivo assessment.



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Workflow for the preclinical evaluation of an EZH2 inhibitor.

Conclusion

GSK2818713 is a pivotal tool for both basic research and clinical development, offering a highly specific means to probe the function of EZH2 in normal and disease states. Its SAM-competitive mechanism of action leads to a direct reduction in H3K27 methylation, reversing the aberrant gene silencing that drives certain cancers. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize and evaluate **GSK2818713** and similar epigenetic modulators in their drug discovery and development pipelines.

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